1-Cyclobutoxy-1-(iodomethyl)cycloheptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclobutoxy-1-(iodomethyl)cycloheptane is an organic compound with the molecular formula C₁₂H₂₁IO. It is a cycloalkane derivative characterized by the presence of a cyclobutoxy group and an iodomethyl group attached to a cycloheptane ring. This compound is primarily used in research and has various applications in organic synthesis and chemical research .
Vorbereitungsmethoden
The synthesis of 1-Cyclobutoxy-1-(iodomethyl)cycloheptane typically involves the nucleophilic substitution reaction of cycloheptane derivatives. One common method includes the reaction of cycloheptanone with iodomethane in the presence of a strong base to form the iodomethylcycloheptane intermediate. This intermediate is then reacted with cyclobutanol under acidic conditions to yield the final product .
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the synthetic routes mentioned above can be scaled up for larger production if necessary.
Analyse Chemischer Reaktionen
1-Cyclobutoxy-1-(iodomethyl)cycloheptane undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the iodomethyl group can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of cyclobutylmethylcycloheptane.
Common reagents and conditions used in these reactions include strong bases, acids, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Cyclobutoxy-1-(iodomethyl)cycloheptane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of new pharmaceuticals and drug candidates.
Material Science: It is utilized in the synthesis of novel materials with unique properties.
Chemical Biology: The compound is employed in studies involving the modification of biological molecules and the investigation of biochemical pathways.
Wirkmechanismus
The mechanism of action of 1-Cyclobutoxy-1-(iodomethyl)cycloheptane involves its reactivity towards nucleophiles and electrophiles. The iodomethyl group is particularly reactive, allowing for various substitution and addition reactions. The cyclobutoxy group can also participate in reactions, contributing to the compound’s overall reactivity. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Vergleich Mit ähnlichen Verbindungen
1-Cyclobutoxy-1-(iodomethyl)cycloheptane can be compared with other similar compounds, such as:
1-Butoxy-1-(iodomethyl)cyclopentane: This compound has a similar structure but with a cyclopentane ring instead of a cycloheptane ring.
1-Cyclobutoxy-1-(bromomethyl)cycloheptane: This compound has a bromomethyl group instead of an iodomethyl group.
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which imparts distinct reactivity and properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C12H21IO |
---|---|
Molekulargewicht |
308.20 g/mol |
IUPAC-Name |
1-cyclobutyloxy-1-(iodomethyl)cycloheptane |
InChI |
InChI=1S/C12H21IO/c13-10-12(14-11-6-5-7-11)8-3-1-2-4-9-12/h11H,1-10H2 |
InChI-Schlüssel |
LKGNJDOAFRQFRZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC(CC1)(CI)OC2CCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.